Bis-bicyclo(2.2.1)hept-1-YL-methanol

Description

Historical Context and Significance of Bicyclo[2.2.1]heptane Systems in Organic Chemistry

The bicyclo[2.2.1]heptane system, or norbornane (B1196662), is a saturated bridged bicyclic hydrocarbon. acs.org Its rigid structure, a result of a cyclohexane ring bridged by a methylene group, locks the molecule into a strained conformation, preventing the chair-flipping common in simple cyclohexanes. researchgate.net This rigidity has made norbornane and its derivatives invaluable models for studying the stereochemical and electronic effects on chemical reactivity. sigmaaldrich.com

The name "norbornane" is derived from bornane (1,7,7-trimethylnorbornane), a derivative of camphor. The prefix "nor-" indicates the removal of the methyl groups from the parent bornane structure. acs.org Historically, the study of norbornane derivatives was pivotal in the development of the concept of non-classical carbocations, a topic of extensive debate and research in the mid-20th century. The unique geometry of the bicyclo[2.2.1]heptane framework allows for distinct substituent positioning, described as exo (pointing away from the longer bridge) or endo (pointing towards the longer bridge), which profoundly influences reaction pathways. researchgate.net This well-defined stereochemistry continues to make it a cornerstone in asymmetric synthesis and catalysis.

Structural Characteristics and Nomenclature of Bis-bicyclo[2.2.1]heptyl Methanol (B129727) Derivatives

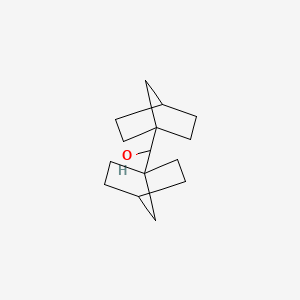

Bis-bicyclo(2.2.1)hept-1-YL-methanol is a tertiary alcohol characterized by a central hydroxymethylene unit (-CH(OH)-) to which two bicyclo[2.2.1]heptane rings are attached at their respective C1 positions (the bridgehead carbons). The resulting structure is highly crowded, which significantly influences its physical and chemical properties.

The nomenclature of such complex bicyclic compounds follows IUPAC rules. The term "bicyclo" indicates a molecule with two rings sharing two or more atoms. rsc.org The numbers in the brackets, [2.2.1], denote the number of carbon atoms in the three bridges connecting the two bridgehead carbons. researchgate.netscielo.br In this case, there are two bridges of two carbons and one bridge of a single carbon. The "-1-YL" designation specifies that each bicyclic system is attached to the central methanol core via its bridgehead carbon (C1).

Key Structural Features:

Rigid Framework: The two bicyclo[2.2.1]heptane units impose significant steric bulk and conformational rigidity.

Bridgehead Substitution: The connection at the bridgehead carbons creates a particularly strained and sterically hindered environment around the central alcohol group.

Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms (one from each bicyclic ring and the methanol's own carbon), classifying it as a tertiary alcohol. This steric hindrance is known to limit the reactivity of the alcohol. biosynth.comnih.gov

Below is a table summarizing the basic properties of the title compound and a related, simpler bicyclic alcohol for comparison.

| Property | This compound | {Bicyclo[2.2.1]heptan-1-yl}methanol |

| CAS Number | 98395-45-0 | 2064-02-0 |

| Molecular Formula | C15H24O | C8H14O |

| Molecular Weight | 220.35 g/mol | 126.2 g/mol |

| Structural Feature | Two bridgehead-linked bicyclic groups | One bridgehead-linked bicyclic group |

| Melting Point | Data not available | 58 °C |

Note: Due to its status as a rare research chemical, extensive analytical data for this compound is not publicly available. sigmaaldrich.com

Overview of Research Trajectories for Complex Bicyclic Alcohols

Research into complex and sterically hindered bicyclic alcohols is driven by their potential application as building blocks in medicinal chemistry and materials science. The unique three-dimensional shapes conferred by the bicyclic framework can lead to compounds with specific biological activities or material properties.

Current research trajectories in this area often focus on several key aspects:

Enantioselective Synthesis: Developing methods to produce specific stereoisomers of these complex alcohols is a major goal, as different enantiomers can have vastly different biological effects. Techniques such as asymmetric catalysis are employed to control the three-dimensional arrangement of atoms during synthesis.

Kinetic Resolution: For racemic mixtures of sterically hindered alcohols, enzymatic kinetic resolution is a common strategy to separate the enantiomers. This involves using enzymes, such as lipases, that selectively react with one enantiomer over the other. biosynth.comnih.gov

Functionalization: Research is also directed at the selective functionalization of these molecules. The inherent steric hindrance, particularly around the hydroxyl group in compounds like this compound, makes reactions like esterification or oxidation challenging. Overcoming these challenges requires the development of novel reagents and reaction conditions. researchgate.net

Applications as Chiral Auxiliaries: The rigid, well-defined stereochemistry of bicyclic systems makes them excellent candidates for use as chiral auxiliaries in asymmetric synthesis, helping to guide the stereochemical outcome of a reaction on another molecule.

The synthesis and study of highly functionalized and sterically demanding bicyclic alcohols continue to be an active area of research, pushing the boundaries of synthetic organic chemistry and enabling the creation of novel molecular architectures.

Structure

3D Structure

Properties

CAS No. |

98395-45-0 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

bis(1-bicyclo[2.2.1]heptanyl)methanol |

InChI |

InChI=1S/C15H24O/c16-13(14-5-1-11(9-14)2-6-14)15-7-3-12(10-15)4-8-15/h11-13,16H,1-10H2 |

InChI Key |

SPOIRRISZKYWNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1C2)C(C34CCC(C3)CC4)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Bis Bicyclo 2.2.1 Hept 1 Yl Methanol and Its Analogues

Challenges in Constructing Sterically Hindered Bis-bicyclic Alcohol Systems

The primary challenge in synthesizing compounds like bis-bicyclo[2.2.1]hept-1-yl-methanol lies in the significant steric hindrance imposed by the bicyclo[2.2.1]heptane units. This rigid, cage-like structure restricts access to the reaction centers, making bond formation difficult.

Key challenges include:

Steric Hindrance: The bulky bicyclic groups impede the approach of reagents to the central methanol (B129727) carbon. This is particularly problematic in substitution and addition reactions. For instance, S_N2 reactions at the bridgehead carbon of a bicyclo[2.2.1]heptane system are nearly impossible due to the inability of the nucleophile to perform a backside attack. askfilo.com

Carbocation Instability: S_N1 reactions are also unfavorable because the formation of a planar carbocation at the bridgehead is highly strained, a principle explained by Bredt's rule. askfilo.com

Low Reactivity: The inherent stability and low reactivity of the bicyclo[2.2.1]heptane core make it a difficult scaffold to functionalize. askfilo.com

Stereocontrol: Achieving the desired stereochemistry at the central carbinol carbon and within the bicyclic systems themselves is a complex task. The rigid nature of the rings can influence the facial selectivity of reactions.

These challenges necessitate the development of highly specialized and optimized synthetic methods to achieve the desired bis-bicyclic alcohol structures.

Organometallic Approaches to Bis-substitution at the Methanol Carbon

Organometallic reagents are powerful tools for forming carbon-carbon bonds, and they play a crucial role in the synthesis of sterically hindered alcohols. The reaction of an organometallic compound with a suitable carbonyl precursor is a common strategy.

Optimization of Reaction Conditions for Hindered Substrates

The success of organometallic additions to hindered substrates often hinges on the careful optimization of reaction conditions. For Grignard reactions, factors such as solvent, temperature, and the nature of the Grignard reagent itself can significantly influence the outcome. mit.edu

For instance, in the synthesis of sterically hindered alcohols, the use of more reactive organolithium reagents or the addition of cerium(III) chloride (Luche reduction conditions) can sometimes overcome the steric barriers that impede Grignard reagents. The choice of solvent is also critical; coordinating solvents like tetrahydrofuran (B95107) (THF) can enhance the reactivity of the organometallic species. mit.edu

In some cases, the basicity of the Grignard reagent can lead to side reactions like dehydrochlorination, rather than the desired nucleophilic addition. researchgate.net Careful control of temperature, often to cryogenic levels, can be essential to favor the desired mono-addition product and prevent side reactions or di-addition. mit.edu

Stereocontrol in Bis-bicyclo[2.2.1]heptyl Methanol Synthesis

Controlling the stereochemistry during the synthesis of bis-bicyclo[2.2.1]heptyl methanol is a significant challenge. The approach of the nucleophile to the carbonyl group is dictated by the steric environment created by the already-present bicyclic moiety.

The inherent chirality of the bicyclo[2.2.1]heptane skeleton, especially when substituted, can be exploited to direct the stereochemical outcome of subsequent reactions. The use of chiral auxiliaries attached to the bicyclic framework has been a successful strategy in asymmetric synthesis. rsc.org

DFT studies on the epoxidation of substituted bicyclo[2.2.1]hept-2-enes have shown that the stereoselectivity (exo vs. endo attack) is highly dependent on the steric bulk of the substituents on the bicyclic ring. researchgate.net This principle can be extended to the addition of organometallic reagents to a ketone bearing a bicyclic group, where the facial selectivity will be influenced by the steric hindrance of the bicyclic framework.

Convergent and Divergent Synthetic Routes for the Bis-bicyclo[2.2.1]heptyl Core

The assembly of the two bicyclo[2.2.1]heptyl moieties around a central methanol carbon can be approached through either a convergent or a divergent synthetic strategy.

Divergent Synthesis: A divergent strategy involves building the two bicyclic units sequentially from a common intermediate. acs.org For example, one could start with a precursor that already contains the central methanol carbon and then form the two bicyclic rings one after the other. While potentially longer, this approach can be advantageous for creating a library of analogues with variations in one of the bicyclic units.

The choice between a convergent and divergent approach depends on the specific target molecule and the availability of starting materials.

Formation of the Bicyclo[2.2.1]heptane Core within Bis-Methanol Scaffolds

An alternative strategy to pre-forming the bicyclic units is to construct them on a scaffold that already contains the central methanol precursor. The Diels-Alder reaction is a powerful tool for forming the bicyclo[2.2.1]heptane ring system. researchgate.netnih.gov

This can be achieved through an intermolecular or intramolecular Diels-Alder reaction. For instance, a diene could be reacted with a dienophile that is attached to a precursor of the central methanol unit. An intramolecular Diels-Alder reaction of a substrate containing both the diene and dienophile moieties can lead to the formation of a polycyclic system that includes the bicyclo[2.2.1]heptane core. researchgate.netnih.gov

Recent advances have enabled the synthesis of bicyclo[2.2.1]heptane skeletons with functionalized bridgehead carbons through Diels-Alder reactions of previously unsynthesized 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.gov This opens up new possibilities for constructing complex bicyclic architectures.

Exploration of Novel Coupling Reactions for Bis-Bicyclic Moiety Introduction

Modern organic synthesis has seen the development of numerous novel coupling reactions that could be applied to the synthesis of bis-bicyclic compounds. These reactions often offer milder conditions and greater functional group tolerance than traditional methods.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful methods for forming carbon-carbon bonds. nih.gov These could potentially be used to couple two bicyclo[2.2.1]heptyl units together. For example, a bicyclo[2.2.1]heptylboronic acid could be coupled with a bicyclo[2.2.1]heptyl halide in the presence of a palladium catalyst.

Radical-type cross-coupling reactions have also emerged as a valuable tool for incorporating bicyclic moieties. nih.gov These reactions can be initiated by photoredox catalysis or other methods and can enable the formation of C-C, C-N, C-B, C-S, and C-Si bonds. nih.gov Nickel-catalyzed reductive coupling reactions have also been shown to be effective for the cyclization and coupling of bicyclic olefins. iupac.org

The table below lists the chemical compounds mentioned in this article.

Table 1: Chemical Compounds

| Compound Name |

|---|

| Bis-bicyclo[2.2.1]hept-1-yl-methanol |

| Bicyclo[2.2.1]heptane |

| Norbornane (B1196662) |

| Tetrahydrofuran |

| Cerium(III) chloride |

| Bicyclo[2.2.1]heptylboronic acid |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Bis Bicyclo 2.2.1 Hept 1 Yl Methanol

Mechanistic Pathways of Functional Group Transformations at the Methanol (B129727) Moiety

The hydroxyl group of bis-bicyclo[2.2.1]hept-1-yl-methanol is the primary site for functional group interconversions. However, the significant steric hindrance imposed by the two bulky norbornyl substituents governs the feasibility and mechanisms of these reactions.

The oxidation of bis-bicyclo[2.2.1]hept-1-yl-methanol to its corresponding ketone, bis(bicyclo[2.2.1]hept-1-yl)methanone, can be accomplished using various oxidizing agents. The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), is a common method for converting sterically hindered alcohols to ketones. researchgate.net The reaction proceeds through an alkoxy-sulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the ketone.

Conversely, the reduction of the corresponding ketone back to bis-bicyclo[2.2.1]hept-1-yl-methanol can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can influence the stereoselectivity of the reaction, although in this symmetrical case, only one product is possible.

Detailed research findings on the oxidation of related bicyclic alcohols have shown that the choice of oxidant and reaction conditions can be critical. For instance, the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol has been demonstrated as an effective method for the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Bis(bicyclo[2.2.1]hept-1-yl)methanone | researchgate.net |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Bis-bicyclo[2.2.1]hept-1-yl-methanol |

The formation of ethers and esters from bis-bicyclo[2.2.1]hept-1-yl-methanol is also subject to significant steric hindrance. Standard Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, may be slow due to the difficulty of the nucleophilic attack by the bulky alkoxide.

Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is a fundamental transformation. arabjchem.org Acid-catalyzed Fischer esterification can be employed, but the equilibrium nature of the reaction may require forcing conditions to achieve high yields. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can be more effective. The synthesis of bicyclo[2.2.1]hept-2-yloxyethyl acrylates and related esters has been reported, highlighting the feasibility of such transformations. researchgate.net The use of coupling agents to facilitate esterification of primary alcohols has also been explored. researchgate.net

| Reaction Type | General Reactants | Key Considerations | Reference |

| Etherification | Alkyl halide, Base | Steric hindrance at the alcohol can slow the reaction. | |

| Esterification | Carboxylic acid (or derivative), Acid catalyst or Coupling agent | Steric hindrance can affect reaction rates and yields. | arabjchem.orgresearchgate.net |

Investigations into Intramolecular Rearrangements and Ring Strain Effects

The rigid and strained bicyclo[2.2.1]heptane (norbornane) skeleton is prone to a variety of intramolecular rearrangements, particularly under conditions that generate carbocationic intermediates.

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orgambeed.com This type of rearrangement is particularly common in bicyclic systems like norbornane (B1196662), where it serves to relieve ring strain. free.fr In the context of bis-bicyclo[2.2.1]hept-1-yl-methanol, treatment with strong acids can lead to dehydration and the formation of a carbocation at the carbon bearing the two bicyclic groups. This carbocation can then trigger a cascade of Wagner-Meerwein rearrangements within the norbornyl frameworks. Such rearrangements have been observed in various bicyclo[2.2.1]heptene derivatives, for instance, during ozonolysis. researchgate.net The synthesis of bicyclic oxyfluorination compounds has also been shown to proceed via a Wagner-Meerwein rearrangement. beilstein-journals.org

Radical Chemistry and Fragmentations in Bis-bicyclo[2.2.1]heptyl Systems

The generation of radicals in bis-bicyclo[2.2.1]heptyl systems can lead to a variety of interesting and complex chemical transformations, including fragmentations and rearrangements.

Alkoxyl radicals can be generated from the corresponding alcohols and can undergo β-scission reactions. sonar.ch In bridged bicyclic systems, these fragmentation reactions can lead to the formation of new ring systems. sonar.ch The reactivity of bridgehead radicals in bicyclic systems has been a subject of considerable study, with research correlating their reactivity with conformational analysis. researchgate.net The generation and reactions of bridgehead radicals in polyfluorobicyclo[2.2.1]heptanes have also been investigated. researchgate.net

Pericyclic Reactions and Cycloadditions Involving Unsaturated Analogues

Unsaturated analogues of bis-bicyclo[2.2.1]hept-1-yl-methanol, particularly those incorporating the bicyclo[2.2.1]heptene (norbornene) framework, are key substrates for a variety of pericyclic and cycloaddition reactions. The strained nature of the double bond in the norbornene system imparts significant reactivity, making it a valuable building block in organic synthesis. These reactions are characterized by their concerted mechanisms, often proceeding with high stereospecificity through cyclic transition states.

The primary types of pericyclic reactions involving these unsaturated analogues are cycloadditions, most notably the Diels-Alder reaction. Other cycloadditions, such as [3+2] dipolar cycloadditions, and other pericyclic transformations like ozonolysis, also feature in the reactivity profile of these compounds.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings. thieme-connect.de In the context of unsaturated analogues of bis-bicyclo[2.2.1]hept-1-yl-methanol, the bicyclo[2.2.1]heptene moiety typically acts as the dienophile. The significant ring strain of the double bond enhances its reactivity towards a variety of dienes. These reactions can be categorized based on the electron demand of the reactants.

Normal Electron-Demand Diels-Alder: In this type, the diene is electron-rich and the dienophile is electron-poor. While the unsubstituted norbornene system is not strongly electron-deficient, appropriate functionalization of the bicyclic framework or the diene can facilitate this pathway. The dominant interaction is between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. thieme-connect.de

Inverse Electron-Demand Diels-Alder: This variant involves an electron-poor diene and an electron-rich dienophile. Unsaturated analogues of bis-bicyclo[2.2.1]hept-1-yl-methanol could be rendered more electron-rich through specific substitutions, enabling them to react with electron-deficient dienes like tetrazines. thieme-connect.de

A notable feature of Diels-Alder reactions involving norbornene systems is the high endo selectivity, a consequence of secondary orbital interactions between the developing π-system and the atoms of the dienophile. However, the exo product is often the thermodynamically more stable isomer.

Microwave assistance has been shown to promote the Diels-Alder reaction of sterically constrained bicyclo[2.2.2]oct-7-enes with maleimides in water, suggesting a potential methodology for similar unsaturated systems. academie-sciences.fr The use of Lewis acid catalysts, such as boron trifluoride diethyl etherate, can also accelerate these reactions and enhance their selectivity. researchgate.net

A sequential Diels-Alder reaction followed by a rearrangement has been developed for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. nih.govacs.org This demonstrates the potential for complex molecular architectures to be assembled from simpler unsaturated precursors.

Below is a table summarizing representative Diels-Alder reactions involving bicyclo[2.2.1]heptene derivatives, which serve as models for the reactivity of unsaturated analogues of bis-bicyclo[2.2.1]hept-1-yl-methanol.

| Diene | Dienophile | Catalyst/Conditions | Product Type | Ref. |

| Cyclopentadiene (B3395910) | Maleic Anhydride | Water | cis-5-Norbornene-2,3-dicarboxylic anhydride | academie-sciences.fr |

| 2,3-Disubstituted Dienes | Acrolein | Thermal | Bicyclo[2.2.1]heptanones (via rearrangement) | acs.org |

| 2H-Pyran-2-ones | Maleimides | Microwave, Water | Didehydroamino acid derivatives | academie-sciences.fr |

| Furan | Various Dienophiles | BF₃·OEt₂ | 7-Oxabicyclo[2.2.1]hept-5-en-2-yl derivatives | researchgate.net |

[3+2] Dipolar Cycloadditions

Unsaturated bicyclo[2.2.1]heptane systems can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are a valuable route to five-membered heterocyclic rings. A key example is the reaction with azomethine ylides, which can be generated in situ, to form nitrogen-containing polycyclic structures. chem-soc.si For instance, the reaction of N,N'-bis(bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboximide) with an azomethine ylide derived from ninhydrin (B49086) and sarcosine (B1681465) yields a single diastereomer of the corresponding cycloadduct. chem-soc.si

Ozonolysis

The ozonolysis of the double bond in bicyclo[2.2.1]heptene derivatives can lead to unexpected products due to the strained nature of the bicyclic system. Mechanistic studies on the ozonolysis of certain bicyclo[2.2.1]heptene derivatives have shown that the reaction can proceed through a π-complex between ozone and the double bond, followed by rearrangements. researchgate.net For example, the ozonolysis of a tricyclic diol derived from a bicyclo[2.2.1]heptene precursor led to a ketone with the same carbon skeleton, while an anhydride derivative yielded an epoxide and a bis-lactone. researchgate.net This highlights the influence of neighboring functional groups on the reaction outcome.

The following table outlines the products observed in the ozonolysis of different bicyclo[2.2.1]heptene derivatives.

| Substrate | Key Functional Group | Major Product(s) | Ref. |

| Tricyclic diol | Diol | Ketone (same skeleton) | researchgate.net |

| Anhydride | Anhydride | Epoxide, Bis-lactone | researchgate.net |

The diverse reactivity of the unsaturated analogues of bis-bicyclo[2.2.1]hept-1-yl-methanol in pericyclic and cycloaddition reactions underscores their potential as versatile intermediates in the synthesis of complex, polycyclic molecules with potential applications in various fields of chemistry.

Computational Chemistry and Theoretical Investigations of Bis Bicyclo 2.2.1 Hept 1 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to find optimized molecular geometries and explore the potential energy surface for different conformers. beilstein-journals.orgacs.org For bis-bicyclo[2.2.1]hept-1-yl-methanol, these calculations would reveal precise bond lengths, bond angles, and dihedral angles.

The rotation around the C-C and C-O bonds connecting the two bicyclic cages and the methanol (B129727) group gives rise to various conformers. Computational studies on related bicyclic systems, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have successfully used methods like HF/6-31g(d,p) and MP2/aug-cc-pVDZ to scan potential energy surfaces and identify stable conformers based on the rotation of functional groups. beilstein-journals.org A similar approach for bis-bicyclo[2.2.1]hept-1-yl-methanol would identify the most stable spatial arrangements, which are governed by minimizing steric hindrance between the bulky bicyclo[2.2.1]heptyl groups. The results of such calculations are typically presented in a table format, detailing the geometric parameters of the lowest energy conformer.

Table 1: Representative Calculated Geometric Parameters for the Lowest Energy Conformer of Bis-bicyclo[2.2.1]hept-1-yl-methanol (Illustrative) This table is an illustrative example of data that would be generated from quantum chemical calculations, as specific experimental or calculated data for this molecule is not available in the cited sources.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C (bridgehead) | C (methanol) | - | - | 1.57 Å |

| Bond Length | C (methanol) | O | - | - | 1.43 Å |

| Bond Length | O | H | - | - | 0.96 Å |

| Bond Angle | C (bridgehead) | C (methanol) | C (bridgehead) | - | 115.2° |

| Bond Angle | C (bridgehead) | C (methanol) | O | - | 110.5° |

| Dihedral Angle | C (bridgehead) | C (methanol) | O | H | 60.1° (gauche) |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate chemical reactivity, including reaction mechanisms, transition states, and activation energies. researchgate.netresearchgate.net For bis-bicyclo[2.2.1]hept-1-yl-methanol, DFT could be applied to study reactions such as dehydration, oxidation, or esterification.

Studies on similar bicyclic systems have successfully used DFT to map out entire reaction pathways. For instance, the mechanism of thermal deazetization of 2,3-diazabicyclo[2.2.1]hept-2-ene was examined using CASPT2 ab initio MO calculations, a high-level theoretical method, to identify the rate-limiting transition structure. researchgate.net In another study, DFT calculations were key to understanding the mechanism of gold-catalyzed cycloisomerizations of diynes to form bicyclo[2.2.1]heptanes. researchgate.net For bis-bicyclo[2.2.1]hept-1-yl-methanol, a DFT study on its acid-catalyzed dehydration would involve locating the transition state for the elimination of water, calculating the activation energy barrier, and confirming the pathway using intrinsic reaction coordinate (IRC) calculations.

Table 2: Illustrative DFT-Calculated Energy Profile for a Hypothetical Dehydration Reaction This table represents typical data obtained from DFT studies on reaction pathways. Specific data for the target compound is not available in the provided sources.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactant (Protonated Alcohol) | B3LYP/6-311+G(d,p) | 0.0 | C-O bond length: 1.45 Å |

| Transition State | B3LYP/6-311+G(d,p) | +25.5 | Elongated C-O bond: 2.15 Å |

| Product (Carbocation + H₂O) | B3LYP/6-311+G(d,p) | +5.2 | Planar carbocation center |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. nih.govresearchgate.net An MD simulation of bis-bicyclo[2.2.1]hept-1-yl-methanol, either in a vacuum or in a solvent, would reveal its dynamic behavior.

This technique has been used to study nucleotide analogues containing the bicyclo[2.2.1]heptane ring system, where quenched MD simulations followed by energy minimization were performed to find optimized ligand structures. nih.gov Similarly, MD simulations have been used to analyze the microscopic structure and transport properties of proton exchange membranes based on polynorbornenes. researchgate.net For bis-bicyclo[2.2.1]hept-1-yl-methanol, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations by simulating the molecule's movement over nanoseconds.

Solvent Effects: Understanding how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds with the hydroxyl group.

Intermolecular Aggregation: Simulating multiple molecules to see how they interact with each other, predicting whether dimers or larger aggregates are likely to form in solution via hydrogen bonding.

The primary interaction would be the hydrogen bond involving the hydroxyl group, which can act as both a donor and an acceptor.

Predictive Modeling of Stereoselectivity and Reactivity

Computational modeling can be a powerful predictive tool for forecasting the stereochemical outcome and regioselectivity of chemical reactions. This is especially relevant for chiral molecules built on a bicyclo[2.2.1]heptane framework.

Predictive models have been developed to explain the stereoselectivity of reactions on related structures. For example, a computational model successfully explained the absolute stereochemistry and migratory preference for the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. acs.org Other work has used computational analysis to understand the origins of stereoselectivity in organocatalyzed reactions. nih.gov For a precursor ketone to bis-bicyclo[2.2.1]hept-1-yl-methanol, a predictive model could be built to determine the facial selectivity of a hydride attack (e.g., from NaBH₄), predicting which diastereomer of the alcohol would be preferentially formed. Such models typically analyze the steric hindrance around the reactive center and the electronic properties of the transition states leading to different stereoisomers. In silico tools can also predict physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, as demonstrated for other novel bicyclo[2.2.1]heptane derivatives. nih.gov

Analysis of Electronic Structure and Bonding in Bis-bicyclo[2.2.1]heptyl Methanol

Understanding the electronic structure of a molecule is key to explaining its stability, reactivity, and spectroscopic properties. DFT calculations are commonly used to analyze the electronic distribution, molecular orbitals, and the nature of chemical bonds.

For bis-bicyclo[2.2.1]hept-1-yl-methanol, an analysis would likely focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO would likely be an antibonding orbital associated with the C-O bond. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding. It can quantify the hybridization of atomic orbitals, the strength of bonds, and the extent of hyperconjugative interactions. beilstein-journals.org For this molecule, NBO analysis would describe the σ-bonds of the strained bicyclic framework and the polar C-O and O-H bonds of the methanol moiety.

Electron Density and Electrostatic Potential Maps: These maps visualize the distribution of charge within the molecule. They would show a region of high electron density (negative potential) around the oxygen atom, confirming its role as a site for electrophilic attack or hydrogen bonding.

Table 3: Representative NBO Analysis Data for Key Bonds (Illustrative) This table is a hypothetical representation of data from an NBO analysis, as specific data for the target molecule is not available in the cited sources.

| Bond | Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| C(bridgehead)-C(methanol) | σ | 1.98 e | sp²·⁴ | sp³·¹ |

| C(methanol)-O | σ | 1.99 e | sp³·¹ | sp³·⁵ |

| O-H | σ | 1.99 e | sp³·⁵ | s |

| Oxygen Lone Pair 1 | LP | 1.97 e | sp²·¹ | - |

| Oxygen Lone Pair 2 | LP | 1.96 e | p | - |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For a compound with a complex proton and carbon framework like Bis-bicyclo(2.2.1)hept-1-YL-methanol, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, but multi-dimensional techniques are required for a complete structural assignment. researchgate.netscielo.br

Two-dimensional (2D) NMR experiments are critical for establishing the connectivity and spatial relationships between atoms in the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within each bicyclo[2.2.1]heptane skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbon atoms they are attached to, mapping out all the C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the two bicyclic cages with respect to each other. scielo.brsemanticscholar.org

To illustrate the power of these techniques, the following table presents NMR data for a related diterpene derivative, bis(2,2-dimethyl-bicyclo[2.2.1]hept-3-ylidene)ethane, which showcases the detailed assignments possible with 2D NMR. semanticscholar.org

Table 1: Example ¹H and ¹³C NMR Data and HMBC Correlations for a Related Bis-bicyclo[2.2.1]heptane Derivative

| Atom | δ ¹³C (ppm) | δ ¹H (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| 1 | 54.1 | 2.58 (br s) | C-2, C-6, C-7, C-8, C-9 |

| 2 | 49.8 | - | - |

| 3 | 141.1 | 5.09 (d) | C-1, C-2, C-4, C-5, C-7 |

| 4 | 38.3 | 1.83 (m) | C-2, C-3, C-5, C-6 |

| 5 | 29.9 | 1.51 (m), 1.25 (m) | C-1, C-4, C-6, C-7 |

| 6 | 27.1 | 1.62 (m) | C-1, C-2, C-5, C-7 |

| 7 | 40.5 | 1.85 (m) | C-1, C-2, C-5, C-6 |

| 8 | 21.9 | 1.05 (s) | C-1, C-2, C-7, C-9 |

| 9 | 21.6 | 1.01 (s) | C-1, C-2, C-7, C-8 |

Data is for compound 2a as reported in Gusevskaya and Silva, J. Braz. Chem. Soc. semanticscholar.org This serves as an example of the detailed structural information obtainable.

Isotopic labeling involves the synthesis of a molecule with one or more atoms replaced by their isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). While no specific studies on isotopically labeled this compound are reported, this technique is invaluable for two main purposes:

Mechanistic Studies: By tracking the position of the isotopic label throughout a chemical reaction, the precise mechanism of formation or rearrangement can be determined.

Spectral Simplification: Strategic replacement of protons with deuterium (B1214612) can simplify complex ¹H NMR spectra, aiding in the assignment of the remaining signals.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. curtin.edu.au They are used to identify the presence of specific functional groups. For this compound, the most prominent and diagnostic feature in the IR spectrum would be the absorption corresponding to the hydroxyl (-OH) group.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | Alkane (bicyclic) | 2850 - 3000 | Strong |

| C-O Stretch | Tertiary Alcohol | 1150 - 1200 | Medium |

| C-H Bending | Alkane | 1350 - 1480 | Variable |

This table is based on established group frequencies and data from related molecules like Bicyclo[2.2.1]heptane-2-methanol. nih.gov

The Raman spectrum would provide additional information, particularly on the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₁₅H₂₄O), the molecular weight is 220.35 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 220. The fragmentation pattern would provide structural clues. Likely fragmentation pathways would include:

Loss of a water molecule ([M-H₂O]⁺) from the alcohol, leading to a peak at m/z = 202.

Cleavage of a C-C bond to lose one of the bicycloheptyl groups.

Further fragmentation of the bicyclic rings.

The mass spectrum of a related bicyclic ketone shows characteristic fragmentation patterns that help in identifying the core structure. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for structural determination, providing an unambiguous 3D model of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would definitively confirm its connectivity and stereochemistry. semanticscholar.org

While a crystal structure for the title compound is not publicly available, the data obtained would resemble that for other bicyclo[2.2.1]heptane derivatives. The analysis yields precise bond lengths, bond angles, and the unit cell parameters of the crystal lattice. For chiral molecules, crystallographic analysis on an enantiomerically pure sample can determine the absolute configuration. rsc.org

Table 3: Example Crystallographic Data for a Bicyclo[2.2.1]heptane Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₇H₂₀O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5432(2) |

| b (Å) | 11.8976(4) |

| c (Å) | 16.5432(6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1485.41(9) |

| Z (molecules/cell) | 4 |

Data is for a derivative reported in a study by Carswell et al., Org. Biomol. Chem., used here as a representative example of crystallographic data. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Bis-bicyclo[2.2.1]heptyl Methanol (B129727)

This compound is a chiral molecule. If synthesized as a single enantiomer or as an enriched mixture, Circular Dichroism (CD) spectroscopy can be used to investigate its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum to one predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be assigned. This technique is particularly powerful for rigid bicyclic systems where conformational ambiguity is low. researchgate.net

Stereochemical Control and Asymmetric Synthesis of Bis Bicyclo 2.2.1 Hept 1 Yl Methanol Derivatives

Strategies for Enantioselective Construction of the Bis-bicyclic Framework

The enantioselective construction of the bis-bicyclic framework of bis-bicyclo[2.2.1]hept-1-yl-methanol derivatives has been approached through several innovative strategies. One prominent method involves the use of lipase-catalyzed transesterification. This enzymatic approach has been successfully applied to resolve racemic intermediates, such as 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol, providing access to enantiopure starting materials. tandfonline.com

Another powerful strategy is the asymmetric Diels-Alder reaction. By employing chiral auxiliaries or catalysts, the cycloaddition between a diene and a dienophile can be directed to favor the formation of one enantiomer of the bicyclic product over the other. For instance, the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative attached to a chiral acetal (B89532) auxiliary with cyclopentadiene (B3395910) has shown high diastereoselectivity. sfu.ca This approach establishes the critical stereocenters of the bicyclo[2.2.1]heptane core in a controlled manner.

Furthermore, rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has emerged as a key method for constructing chiral bicyclo[2.2.1]hepta-2,5-diene ligands. nih.gov These ligands, which are themselves based on the bicyclic skeleton, can then be used to catalyze the asymmetric synthesis of precursors to other chiral bicyclic compounds. nih.gov

| Strategy | Key Features | Example Application |

| Lipase-catalyzed transesterification | Enzymatic resolution of racemic intermediates. | Resolution of 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol. tandfonline.com |

| Asymmetric Diels-Alder Reaction | Use of chiral auxiliaries or catalysts to control stereochemistry during cycloaddition. | Diethylaluminum chloride-promoted reaction with a chiral acetal auxiliary. sfu.ca |

| Rhodium-catalyzed Asymmetric Arylative Bis-cyclization | Cyclization of 1,6-enynes to form chiral bicyclic dienes. | Synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands. nih.gov |

Diastereoselective Synthesis and Isomer Separation

The synthesis of bis-bicyclo[2.2.1]hept-1-yl-methanol derivatives often yields multiple diastereomers due to the presence of several stereocenters. Diastereoselective synthesis aims to control the formation of these isomers, while efficient separation techniques are crucial for isolating the desired product.

A common approach to achieve diastereoselectivity is through substrate-controlled reactions, where the existing stereochemistry of a chiral starting material directs the stereochemical outcome of subsequent transformations. For example, the reduction of a diastereomerically pure ester to an alcohol using lithium aluminum hydride (LiAlH4) can proceed with high fidelity, preserving the stereochemical integrity of the adjacent centers. pwr.edu.pl

Chromatographic separation is a fundamental technique for isolating diastereomers. The distinct physical properties of diastereomers, such as their polarity and interaction with a stationary phase, allow for their separation by methods like column chromatography. This has been demonstrated in the separation of key intermediates in the synthesis of carbocyclic nucleoside analogues containing the bicyclo[2.2.1]heptane framework. researchgate.net

In some cases, the stereoisomers can be separated after derivatization. For instance, the addition of chromyl azide (B81097) to the double bond of a bicyclic compound can lead to the formation of separable azide diastereomers, which can then be converted to the desired amino alcohol derivatives. researchgate.net

| Method | Description | Application Example |

| Substrate-controlled reaction | Existing stereocenters in the substrate direct the stereochemical outcome of a reaction. | Reduction of a diastereomerically pure ester with LiAlH4. pwr.edu.pl |

| Chromatographic Separation | Separation of diastereomers based on their different physical properties. | Isolation of key intermediates in the synthesis of carbocyclic nucleoside analogues. researchgate.net |

| Derivatization and Separation | Conversion of diastereomers into derivatives that are more easily separated. | Separation of azide diastereomers formed by the addition of chromyl azide. researchgate.net |

Chiral Pool Approaches and Auxiliary-Mediated Asymmetric Synthesis

Chiral pool synthesis and the use of chiral auxiliaries are well-established and powerful strategies for the asymmetric synthesis of complex molecules, including derivatives of bis-bicyclo[2.2.1]hept-1-yl-methanol. sciencenet.cn

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. sciencenet.cn For example, sugars can be used to synthesize chiral 2-furyl and 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net The inherent chirality of the sugar molecule is transferred to the target bicyclic system. Similarly, trans-4-hydroxy-L-proline, a naturally occurring amino acid, serves as a starting point for the synthesis of C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.net

Auxiliary-Mediated Asymmetric Synthesis: In this method, a chiral auxiliary is temporarily attached to an achiral substrate to direct a stereoselective reaction. pwr.edu.plsciencenet.cn After the desired transformation, the auxiliary is removed. For instance, chiral acetals have been evaluated as effective chiral auxiliaries in diethylaluminum chloride-promoted Diels-Alder reactions, leading to high diastereoselectivity. sfu.ca The chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has also been employed to direct stereoselective reactions of α,β-unsaturated acyl ligands. scispace.com The choice of the chiral auxiliary is critical and often requires screening to find the optimal one for a specific transformation. sciencenet.cn

| Approach | Description | Starting Material/Auxiliary Example |

| Chiral Pool Synthesis | Utilizes enantiopure natural products as starting materials. | Sugars, trans-4-hydroxy-L-proline. researchgate.netresearchgate.net |

| Auxiliary-Mediated Asymmetric Synthesis | A temporary chiral group directs a stereoselective reaction. | Chiral acetals, [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. sfu.cascispace.com |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent decades, organocatalysis and metal-catalyzed reactions have revolutionized asymmetric synthesis, offering powerful tools for the enantioselective construction of complex molecules like bis-bicyclo[2.2.1]hept-1-yl-methanol derivatives. rsc.orgscienceopen.com

Organocatalysis: This field utilizes small organic molecules to catalyze asymmetric transformations. scienceopen.com An organocatalytic formal [4+2] cycloaddition reaction has been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.org Chiral organocatalysts, such as those derived from proline, can activate substrates through the formation of iminium ions or enamines, effectively controlling the stereochemical outcome of the reaction. researchgate.net

Metal-Catalyzed Asymmetric Transformations: Transition metal catalysts with chiral ligands are highly effective for a wide range of asymmetric reactions. acs.org Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes is a notable example, enabling the synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands with high enantioselectivity. nih.gov These chiral ligands can then be used in further metal-catalyzed reactions. The development of chiral Lewis acid catalysts has also been instrumental in enabling highly enantioselective photocycloadditions, which can be applied to natural product synthesis. wisc.edu The stereochemical induction in these reactions often arises from the chiral topology of the metal complex, where the metal center itself can become a stereogenic center. acs.org

| Catalysis Type | Key Features | Example Reaction |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. scienceopen.com | Formal [4+2] cycloaddition for bicyclo[2.2.1]heptane-1-carboxylates. rsc.org |

| Metal Catalysis | Employs transition metal complexes with chiral ligands. acs.org | Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes. nih.gov |

Stereochemical Assignment Methodologies and Configurational Stability

The definitive assignment of stereochemistry and an understanding of the configurational stability of bis-bicyclo[2.2.1]hept-1-yl-methanol derivatives are crucial for their application.

Stereochemical Assignment: A combination of spectroscopic and analytical techniques is employed to determine the absolute and relative stereochemistry of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, often used in conjunction with molecular modeling to analyze complex structures. acs.org For instance, the configuration of filipin (B1216100) III, a complex natural product, was determined using 13C acetonide analysis. acs.org X-ray crystallography provides unambiguous proof of stereochemistry by determining the three-dimensional structure of a crystalline compound. This method was used to confirm the stereochemistry of an intermediate in the Bucherer–Bergs reaction of a bicyclo[2.2.1]heptane derivative. researchgate.net

Configurational Stability: The rigid bicyclo[2.2.1]heptane framework generally imparts high configurational stability to the molecule. However, certain reactions or conditions can lead to rearrangements. For example, the thermal rearrangement of 7-(1,2-butadien-1-yl)bicyclo[2.2.1]hept-2-ene has been studied. acs.org The stability of intermediates is also a key consideration in synthesis. For example, a lactam formed from a bicyclo[2.2.1]heptane derivative was found to be unusually stable and resistant to hydrolysis. researchgate.net The retro-Diels-Alder reaction is another process that can affect the configurational stability of bicyclo[2.2.1]heptene derivatives, particularly at elevated temperatures. pwr.edu.pl

| Aspect | Methodology/Consideration | Example |

| Stereochemical Assignment | NMR spectroscopy, Molecular Modeling, X-ray Crystallography. | 13C acetonide analysis for filipin III; X-ray analysis of a spirohydantoin intermediate. acs.orgresearchgate.net |

| Configurational Stability | Study of thermal rearrangements and reaction intermediates. | Thermal rearrangement of 7-(1,2-butadien-1-yl)bicyclo[2.2.1]hept-2-ene; stability of a bicyclic lactam. researchgate.netacs.org |

Synthetic Applications and Derivatization Chemistry of Bis Bicyclo 2.2.1 Hept 1 Yl Methanol

Precursor for Complex Polycyclic Systems

The inherent ring strain and defined stereochemistry of the bicyclo[2.2.1]heptane scaffold make it an exceptional starting point for the synthesis of more elaborate polycyclic architectures. The reactivity of the double bond in norbornene derivatives, or the functionalization of the saturated bicyclo[2.2.1]heptane core, allows for a variety of ring-forming and rearrangement reactions.

One powerful strategy involves the use of Diels-Alder reactions to construct the initial bicyclo[2.2.1]heptane framework, which can then undergo further transformations. For instance, a synthetic approach to polycyclic sulfones utilizes a Diels-Alder reaction followed by a ring-rearrangement metathesis (RRM) as key steps. beilstein-journals.org This methodology enables the creation of fused six-, seven-, or eight-membered ring systems. beilstein-journals.org

Furthermore, the bicyclo[2.2.1]heptane motif is found in complex natural products. Pedrolide, a diterpenoid with an unprecedented carbon skeleton, features a bicyclo[2.2.1]heptane system. u-szeged.hu Its biosynthesis is hypothesized to involve an intramolecular cyclization and a ring contraction of a tigliane-type precursor, showcasing nature's use of this scaffold to generate structural complexity. u-szeged.hu

Synthesis of Functionalized Norbornane (B1196662) Analogues and Derivatives

The bicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, and the ability to introduce a variety of functional groups onto this core is crucial for drug discovery and development. Bicyclo[2.2.1]heptane methanol (B129727) derivatives are key starting materials for a diverse range of functionalized analogues.

A significant area of application is in the synthesis of nucleoside analogues, where the rigid bicyclic system mimics the sugar moiety of natural nucleosides. For example, carbocyclic nucleoside analogues containing a bicyclo[2.2.1]hept-2-ene-2-methanol core have been synthesized and evaluated for their antiviral activity. researchgate.net These syntheses often involve multiple steps, including the conversion of norbornene analogues to saturated and cis-hydroxylated derivatives. researchgate.net

The versatility of the scaffold is further demonstrated in the synthesis of bicyclo[2.2.1]heptane-derived sultams, which are important sp³-rich three-dimensional structures in medicinal chemistry. researchgate.net Additionally, the bicyclo[2.2.1]heptane moiety has been incorporated into N,N'-diarylsquaramides to create selective antagonists for the CXCR2 chemokine receptor, which are being investigated as potential anti-cancer metastasis agents. nih.govrsc.org The introduction of the bicyclic system was found to significantly enhance the selectivity for CXCR2 over the related CXCR1 receptor. nih.govrsc.org

| Derivative Class | Synthetic Approach | Application |

| Carbocyclic Nucleoside Analogues | Conversion of norbornene analogues to saturated and cis-hydroxylated derivatives. researchgate.net | Antiviral agents. researchgate.net |

| Bicyclic Sultams | Intramolecular SuFEx reactions. researchgate.net | Medicinal chemistry scaffolds. researchgate.net |

| CXCR2 Selective Antagonists | Incorporation of a bicyclo[2.2.1]heptane moiety into N,N'-diarylsquaramides. nih.govrsc.org | Anti-cancer metastasis agents. nih.govrsc.org |

Application in Material Science (e.g., Polymerization Monomers, Linkers)

The unique properties of the bicyclo[2.2.1]heptane ring system, such as high thermal stability and glass transition temperatures, make it an attractive component for advanced polymer materials. Norbornene and its derivatives, including those with methanol functionalities, are valuable monomers in various polymerization techniques.

Ring-opening metathesis polymerization (ROMP) of norbornene-type monomers is a widely used method to produce polymers with high transparency and good mechanical properties. ugent.be For instance, the polymerization of exo-syn-5-norbornene-2,7-diol diacetate using a molybdenum-based initiator yields a polymer that can be cast into flexible, transparent thin films. dtic.mil

Vinyl-addition polymerization of norbornene derivatives is another important route to functional polymers. The copolymerization of 5-norbornene-2-methanol (B8022476) with ethylene (B1197577) using silica-supported catalysts has been reported. sigmaaldrich.com Furthermore, norbornene-type monomers with Si-O-C motifs, synthesized from 5-norbornene-2-methanol, have been used to create polymers for gas separation membranes. researchgate.net These polymers exhibit interesting gas transport properties, with the side-chain functional groups influencing their permeability and selectivity. researchgate.net

| Monomer | Polymerization Method | Polymer Properties/Applications |

| exo-syn-5-norbornene-2,7-diol diacetate | Ring-Opening Metathesis Polymerization (ROMP) dtic.mil | Flexible, transparent thin films with high thermal stability. dtic.mil |

| 5-norbornene-2-methanol | Co-polymerization with ethylene sigmaaldrich.com | Functionalized polyolefins. |

| Norbornene-type monomers with Si-O-C motifs | Metathesis and Vinyl-addition polymerization researchgate.net | Gas separation membranes. researchgate.net |

| N-Decyl-exo-Norbornene-5,6-dicarboximide | Ring-Opening Metathesis Polymerization (ROMP) | Used in the synthesis of brush block copolymers. |

Ligand Design in Transition Metal Catalysis (e.g., Bis-phosphine Ligands, Chiral Ligands)

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane scaffold makes it an excellent platform for the design of ligands for transition metal catalysis. The steric bulk and the specific spatial arrangement of donor atoms that can be achieved with this framework are crucial for controlling the activity and selectivity of metal catalysts.

A notable example is the synthesis of chelating diphosphine ligands with a bicyclo[2.2.1]heptane backbone. The endo,endo-2,5-bis[(diphenylphosphino)methyl]bicyclo[2.2.1]heptane ligand was designed to have a large "natural bite angle" of 120 degrees, a key parameter that influences the selectivity in catalytic reactions such as hydroformylation. acs.org The bite angle of a bidentate ligand is the P-M-P angle, where M is the metal center and P are the phosphorus donor atoms.

The bicyclo[2.2.1]heptane framework is also instrumental in the development of chiral ligands for asymmetric catalysis. Chiral bicyclic phosphines with a rigid bridged [2.2.1] bicyclic structure have been successfully employed as catalysts in asymmetric [3 + 2] annulations, achieving high enantioselectivities. beilstein-journals.org Furthermore, P*,P-bidentate ligands featuring a chiral 2,6-dioxa-7-aza-1-phosphabicyclo[2.2.1]heptane framework have been synthesized and used as chiral inducers in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net

| Ligand Type | Key Feature | Catalytic Application |

| endo,endo-2,5-bis[(diphenylphosphino)methyl]bicyclo[2.2.1]heptane | Large natural bite angle (120°) acs.org | Hydroformylation acs.orgcmu.edu |

| Chiral bicyclic phosphine (B1218219) with a [2.2.1] framework | Rigid chiral structure beilstein-journals.org | Asymmetric [3 + 2] annulations beilstein-journals.org |

| P*,P-bidentate phosphoramidite (B1245037) ligand | Chiral bicyclic framework with an additional phosphine donor researchgate.net | Asymmetric allylic alkylation researchgate.net |

Building Blocks for Scaffold Diversity in Chemical Synthesis

The bicyclo[2.2.1]heptane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. rsc.org This makes it a valuable building block for generating scaffold diversity in chemical synthesis, particularly in the context of drug discovery. By starting with a common bicyclic core, a multitude of derivatives with diverse functionalities and spatial arrangements can be synthesized, allowing for the exploration of a large chemical space.

An organocatalytic formal [4 + 2] cycloaddition reaction has been developed to provide rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This method allows for the synthesis of bicyclic compounds with a functionalized bridgehead, which can serve as versatile intermediates for further derivatization. rsc.org The use of such building blocks facilitates the creation of compound libraries for high-throughput screening and the development of new therapeutic agents. unife.it The rigid nature of the bicyclo[2.2.1]heptane scaffold allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets. nih.govrsc.org

Catalytic Roles and Applications of Bis Bicyclo 2.2.1 Heptyl Motifs

Exploration of Bis-bicyclo[2.2.1]heptyl Methanol (B129727) as a Chiral Ligand Precursor

The potential of a molecule like Bis-bicyclo[2.2.1]hept-1-yl-methanol as a chiral ligand precursor lies in the functionalization of its methanol group. In theory, this hydroxyl group could be converted into a variety of common ligating moieties, such as phosphines, amines, or ethers, which are capable of coordinating to metal centers. The rigid and sterically demanding bis-bicyclic framework would then create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction.

While no studies have been found that specifically utilize Bis-bicyclo[2.2.1]hept-1-yl-methanol for this purpose, the synthesis of other chiral ligands based on the bicyclo[2.2.1]heptane skeleton is well-documented. For instance, chiral diene ligands with a bicyclo[2.2.1]heptadiene backbone have been synthesized and successfully applied in rhodium-catalyzed asymmetric reactions. nih.gov Similarly, camphor-derived amino alcohols containing the bicyclo[2.2.1]heptane structure have been used as chiral ligands in enantioselective additions to aldehydes. scirp.orgscirp.org These examples highlight the potential of the bicyclic scaffold in ligand design, a potential that remains unexplored for Bis-bicyclo[2.2.1]hept-1-yl-methanol.

Metal-catalyzed Reactions Utilizing Bis-bicyclic Scaffolds

The rigid and strained nature of the bicyclo[2.2.1]heptane system makes alkenes derived from this scaffold, such as norbornene, interesting substrates and ligand components in metal-catalyzed reactions. beilstein-journals.org The stereochemically well-defined exo and endo faces of these molecules allow for high levels of stereocontrol in catalytic transformations. beilstein-journals.org

Transition metal-catalyzed domino reactions of strained bicyclic alkenes have been shown to be a powerful tool for the construction of complex, biologically significant molecules with multiple stereocenters. nih.govconsensus.app These reactions often involve metals such as nickel, copper, and palladium. nih.govresearchgate.net For example, nickel-catalyzed cycloadditions and copper-catalyzed borylative difunctionalizations of norbornene derivatives have been reported. beilstein-journals.orgnih.gov

While these studies demonstrate the utility of the bicyclic motif, the ligands employed are typically well-established phosphines or N-heterocyclic carbenes, and not derivatives of Bis-bicyclo[2.2.1]hept-1-yl-methanol.

Organocatalysis Involving Norbornane (B1196662) Derivatives

The bicyclo[2.2.1]heptane (norbornane) framework has also found application in the field of organocatalysis, which avoids the use of metals. One notable example is the development of frustrated Lewis pairs (FLPs) based on a norbornane backbone. doi.org These FLPs, which feature a sterically hindered phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid) on the same rigid scaffold, are capable of activating small molecules like dihydrogen. doi.org This has enabled their use as catalysts for the metal-free hydrogenation of unsaturated compounds. doi.org

The synthesis of these norbornane-derived FLPs involves multi-step sequences starting from derivatives of cyclopentadiene (B3395910). doi.org The specific structure of Bis-bicyclo[2.2.1]hept-1-yl-methanol does not directly lend itself to the reported synthetic routes for these organocatalysts.

Stereoselective Catalysis Mediated by Bis-bicyclic Structures

The primary advantage of using bis-bicyclic structures in catalysis is the ability to achieve high levels of stereoselectivity. The rigid conformation of the bicyclo[2.2.1]heptane skeleton effectively translates the chirality of the ligand to the substrate during the catalytic cycle.

Asymmetric cyclotelomerization reactions catalyzed by nickel complexes with chiral N-heterocyclic carbene (NHC) ligands have been developed to produce enantioenriched bicyclic compounds. acs.org Furthermore, rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been used to synthesize chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which in turn can be used to generate highly enantiomerically enriched bicyclic products. nih.gov

These examples underscore the power of the bicyclic framework in stereoselective catalysis. However, the absence of research on Bis-bicyclo[2.2.1]hept-1-yl-methanol means that its potential to mediate stereoselective transformations remains purely speculative.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies for Bis-bicyclo[2.2.1]heptyl Methanol (B129727)

The development of environmentally benign and resource-efficient synthetic routes to bis-bicyclo[2.2.1]heptyl methanol is a paramount objective for future research. Current synthetic strategies often rely on stoichiometric reagents and can generate considerable waste. A shift towards catalytic and more sustainable approaches is essential.

Key research directions include:

Catalytic Hydrogenation of Renewable Feedstocks: Investigating the use of catalysts to produce bicyclic precursors from bio-based starting materials. This could involve the hydrogenation of terpenes or other naturally occurring unsaturated compounds.

Mechanochemical Synthesis: Exploring the use of mechanical force (e.g., ball milling) to drive the synthesis of bis-bicyclo[2.2.1]heptyl methanol, potentially reducing or eliminating the need for bulk solvents.

Biocatalysis: Employing enzymes or whole-cell systems to perform key synthetic transformations with high selectivity and under mild conditions, thereby minimizing energy consumption and by-product formation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | Utilization of renewable resources, atom economy. | Development of robust and selective catalysts. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity. | Optimization of reaction conditions and scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific transformations. |

Exploration of Novel Reactivity Patterns for Bis-bicyclo[2.2.1]heptyl Methanol

The strained nature of the bicyclo[2.2.1]heptane skeleton in bis-bicyclo[2.2.1]heptyl methanol imparts unique reactivity that is yet to be fully harnessed. Future research will likely delve into uncovering and exploiting these novel reaction pathways.

Areas of focus will include:

C-H Activation: Developing catalytic systems that can selectively functionalize the C-H bonds of the bicyclic framework, providing direct routes to a wide range of derivatives without the need for pre-functionalized starting materials.

Ring-Opening Polymerization (ROP): Investigating the potential of the strained ring system to undergo controlled ring-opening polymerization, leading to the synthesis of novel polymers with unique thermal and mechanical properties.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to access new bond-forming reactions and functional group transformations that are not achievable through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The integration of flow chemistry and automated synthesis platforms represents a major avenue for the future production and study of bis-bicyclo[2.2.1]heptyl methanol.

Key benefits and research directions include:

Enhanced Safety: Flow reactors can handle highly reactive intermediates and exothermic reactions with greater control due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaways.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous system can lead to higher yields and purities.

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols and novel reactivity.

| Technology | Impact on Synthesis | Future Research |

| Flow Chemistry | Improved safety, scalability, and process control. | Design of specialized reactors for handling solids and viscous solutions. |

| Automated Synthesis | High-throughput screening of reaction conditions. | Development of integrated purification and analysis modules. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of bis-bicyclo[2.2.1]heptyl methanol requires real-time monitoring of reaction progress. Advanced in situ spectroscopic techniques are crucial for this purpose.

Future research will likely involve the application of:

Process Analytical Technology (PAT): Implementing techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly into the reaction vessel or flow stream.

Fiber-Optic Probes: Utilizing robust fiber-optic probes to enable non-invasive monitoring in harsh reaction environments, providing valuable kinetic and mechanistic data.

These techniques will allow for the precise tracking of reactant consumption, intermediate formation, and product generation, leading to a more comprehensive understanding of the underlying chemical processes.

Expansion of Computational Models for Complex Reactivity Prediction

Computational chemistry is an increasingly powerful tool for predicting the reactivity and properties of complex molecules. The development of more sophisticated computational models will be instrumental in guiding the experimental exploration of bis-bicyclo[2.2.1]heptyl methanol.

Future efforts will focus on:

Density Functional Theory (DFT) Calculations: Employing high-level DFT methods to accurately model the transition states of potential reactions, providing insights into reaction barriers and predicting the most favorable reaction pathways.

Machine Learning and Artificial Intelligence (AI): Training machine learning algorithms on existing experimental data to predict the outcomes of new reactions and to identify promising new catalyst structures or reaction conditions.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics of bis-bicyclo[2.2.1]heptyl methanol and its derivatives, and to understand how these dynamics influence reactivity.

These computational approaches will not only rationalize experimental observations but also guide the design of new experiments, ultimately accelerating the pace of discovery in this exciting area of chemistry.

Q & A

Q. What are the key synthetic routes for Bis-bicyclo(2.2.1)hept-1-yl-methanol, and what methodological considerations are critical for achieving high purity?

Answer: The synthesis typically involves bicyclic precursor modification, functional group transformations (e.g., hydroxylation), and purification steps. While specific reagent details are proprietary, general protocols include:

- Ring-forming reactions : Diels-Alder or cycloaddition strategies to construct the bicyclo[2.2.1]heptane framework.

- Hydroxylation : Oxidation of intermediate alkenes or reduction of ketones to introduce the methanol group.

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product.

Critical factors include inert atmosphere conditions (to prevent oxidation) and temperature control during exothermic steps. Yields are optimized by selecting catalysts (e.g., transition metals for selective oxidation) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : and NMR confirm the bicyclic structure and methanol group positioning. For example, coupling constants in NMR distinguish axial/equatorial protons in the bicyclic system.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHO, MW 126.2 g/mol) .

- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) confirms the alcohol functional group.

- X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic framework .

Q. What are the critical physical and chemical properties for safe laboratory handling?

Answer: Key properties include:

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane framework influence regioselectivity in substitution reactions?

Answer: The rigid bicyclic structure imposes steric and electronic constraints:

- Steric Hindrance : Axial substituents on the bridgehead carbons hinder nucleophilic attack, favoring equatorial reaction pathways.

- Ring Strain : The norbornane-like framework increases reactivity in ring-opening reactions (e.g., epoxidation or ozonolysis).

Methodologically, kinetic studies (e.g., monitoring reaction rates under varying temperatures) and computational modeling (DFT) are used to map transition states .

Q. How can computational chemistry predict the compound’s conformational dynamics and pharmacological interactions?

Answer:

- Density Functional Theory (DFT) : Models ground-state geometries and electron density distribution, predicting sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand binding (e.g., docking studies with enzymes like cytochrome P450).

- Pharmacophore Mapping : Identifies key functional groups (e.g., methanol hydroxyl) for target engagement.

These methods are validated against experimental data (e.g., crystallographic or kinetic binding assays) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC).

- Purity Issues : Impurities (e.g., residual solvents) may skew results.

Resolution strategies include:

Orthogonal Assays : Validate activity using unrelated methods (e.g., fluorescence polarization and surface plasmon resonance).

Batch Reproducibility : Synthesize multiple batches with ≥99% purity (HPLC-verified).

Meta-Analysis : Cross-reference data from peer-reviewed studies while excluding non-GLP-compliant sources .

Q. What enantioselective synthesis strategies are effective for producing chiral derivatives?

Answer:

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL to direct stereochemistry during hydroxylation.

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation or oxidation steps.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers.

Success is quantified via enantiomeric excess (ee) measured by chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.